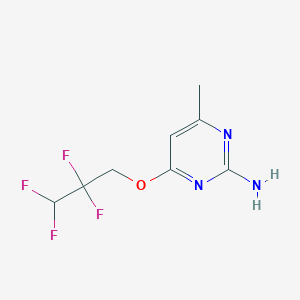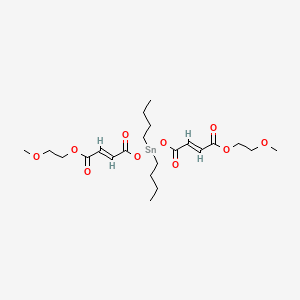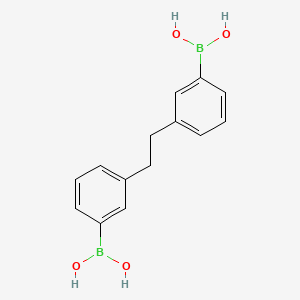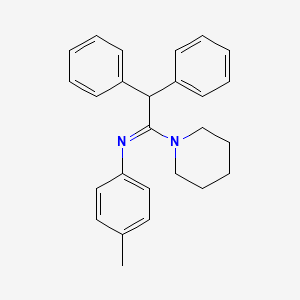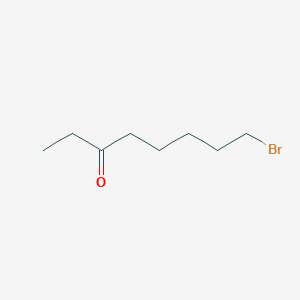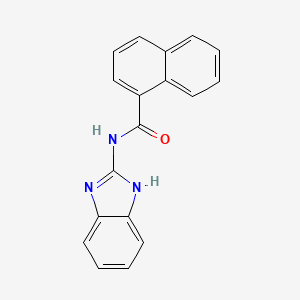
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide is a compound that combines the structural features of benzimidazole and naphthalene Benzimidazole is a heterocyclic aromatic organic compound, while naphthalene is a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzimidazole with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens (chlorine, bromine) with catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while nitration of the naphthalene ring could produce nitro-naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has potential as a fluorescent probe due to its aromatic structure, which can be utilized in bioimaging and diagnostic applications.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other benzimidazole derivatives. These interactions may involve binding to DNA or proteins, inhibiting enzyme activity, or disrupting cellular processes. The specific pathways and targets would depend on the particular application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological properties.
Naphthalene-1-carboxamide: Lacks the benzimidazole moiety but shares the naphthalene core.
2-Aminobenzimidazole: A precursor in the synthesis of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide.
Uniqueness
This compound is unique due to its combined structural features of benzimidazole and naphthalene. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24363-93-7 |
|---|---|
Molekularformel |
C18H13N3O |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H13N3O/c22-17(14-9-5-7-12-6-1-2-8-13(12)14)21-18-19-15-10-3-4-11-16(15)20-18/h1-11H,(H2,19,20,21,22) |
InChI-Schlüssel |
OAEVJRRNGZZMHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
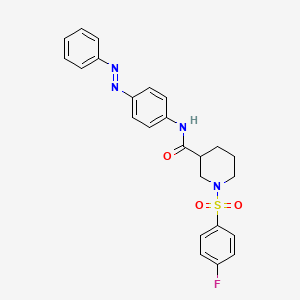
![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
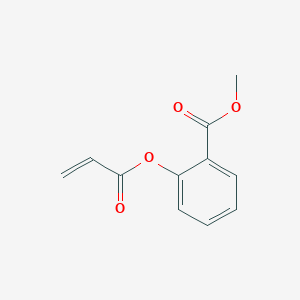
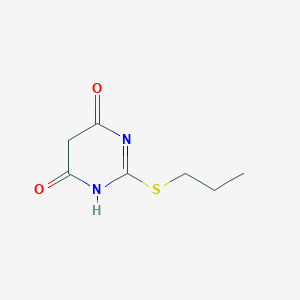
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
